4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Medicinal Chemistry Chemical Procurement Building Block Sourcing

When SAR studies demand positional isomer precision, generic benzothiazolone sourcing introduces uncontrolled regiochemical variables. 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS 100831-20-7) is the authenticated 4-CF3 isomer that eliminates this uncertainty. • Enables C6-selective electrophilic substitution for 4,6-disubstituted kinase inhibitor chemotypes-inaccessible from 5-CF3 or 6-CF3 isomers. • Distinct 4-position electronic environment provides unique CK1δ/ε hinge-region binding vectors; essential for comprehensive SAR alongside the 5-CF3 and 6-CF3 positional isomers. • Procured with positional isomer authentication; recommended for parallel synthesis libraries requiring C6 diversification while retaining the 4-CF3 group.

Molecular Formula C8H4F3NOS
Molecular Weight 219.19 g/mol
CAS No. 100831-20-7
Cat. No. B010774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
CAS100831-20-7
Molecular FormulaC8H4F3NOS
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=O)N2)C(F)(F)F
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
InChIKeyHNXMKCIGIPOYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: Identity & Comparators


4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, CAS 100831-20-7, is a fluorinated heterocyclic building block belonging to the benzothiazolone class, characterized by a trifluoromethyl (-CF3) substituent at the 4-position of the bicyclic core . Its molecular formula is C8H4F3NOS with a molecular weight of 219.18 g/mol. This compound serves as a versatile intermediate for the synthesis of enzyme inhibitors, receptor modulators, and antimicrobial agents, with the -CF3 group imparting enhanced lipophilicity and metabolic stability compared to non-fluorinated or differently halogenated analogs . The most relevant comparators are the regioisomeric 5-(trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS 51550-10-8) and 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS 898748-27-1), which share the same molecular formula and core scaffold but differ solely in the position of the -CF3 substitution, thereby creating a well-defined positional isomer series for scientific evaluation.

4-Substituted heterocycle synthesis and SAR exploration
Kinase inhibitor and GPCR modulator design via C6 derivatization
Positional isomer studies requiring regioisomeric purity

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: No Generic Substitution


Within the trifluoromethyl-benzothiazolone isomer series, the substitution position critically dictates the electronic distribution, dipole moment, and steric accessibility of the core scaffold, which in turn governs both the compound's reactivity in downstream derivatization and the binding interactions of final bioactive molecules . The 4-CF3 isomer presents the trifluoromethyl group adjacent to the thiazolone nitrogen, creating a distinct electrostatic environment and hydrogen-bonding pattern compared to the 5-CF3 and 6-CF3 isomers [1]. SAR studies on benzothiazole-phenyl analogs have demonstrated that the position of the trifluoromethyl group on the aromatic ring significantly influences target enzyme tolerance and metabolic stability, with ortho- and para-substituted variants exhibiting different pharmacological profiles from meta-substituted ones [2]. Consequently, substituting the 4-CF3 isomer with the 5- or 6-CF3 variant in synthetic routes or biological assays will yield products with altered regiochemistry, unpredictable target engagement, and non-comparable SAR data—making generic replacement scientifically invalid without full re-validation.

Regioisomeric identity is non-interchangeable. 5-CF3 and 6-CF3 isomers yield products with altered regiochemistry and cannot reproduce 4-substituted SAR.
Electrophilic substitution vectors differ. Only the 4-CF3 isomer directs late-stage functionalization to C6; alternative isomers access different positions and may shift synthetic route outcome.
Physicochemical and target-engagement profiles may diverge. Predicted LogP and binding-mode orientation differ by substitution position, limiting direct assay replacement without validation.

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: Quantitative Evidence vs. Regioisomers


Regioisomeric Purity and Commercial Availability

The 4-(trifluoromethyl) isomer (100831-20-7) is commercially available from multiple suppliers at a minimum purity specification of 95%, as verified by AKSci and multiple vendor catalogs . The 5-CF3 isomer (51550-10-8) is predominantly supplied at 97% purity , while the 6-CF3 isomer (898748-27-1) is available at 95-98% purity depending on the supplier . The 4-CF3 isomer's consistent 95% purity specification across vendors, coupled with its unique regioisomeric identity, makes it the default choice for SAR programs requiring the 4-substituted scaffold—a position that cannot be accessed from the 5- or 6-CF3 starting materials without de novo synthesis.

Purity & identity
Reported
95% min. purity; CF3 at 4-position
Sole direct source of 4-substituted scaffold for SAR; purity differences vs. 5-/6-CF3 isomers are marginal, but regioisomeric identity is non-interchangeable.
Commercial vendor catalogs; purity by HPLC or NMR.
Medicinal Chemistry Chemical Procurement Building Block Sourcing

Predicted LogP Differentiation by CF3 Position

Computationally predicted LogP values reveal systematic differences among the three -CF3 positional isomers. The 5-CF3 and 6-CF3 isomers both show a predicted LogP of approximately 2.61 (consistent with data from multiple chemical databases) . In contrast, the 4-CF3 isomer, due to the proximity of the electronegative -CF3 group to the thiazolone NH and carbonyl, is predicted to have a slightly lower LogP, reflecting altered hydrogen-bonding capacity . This difference, while modest in absolute magnitude (~0.1-0.2 log units at predicted level), can translate to measurable differences in chromatographic retention time and aqueous solubility when the scaffold is incorporated into larger drug-like molecules.

Predicted LogP shift
Class-level inference
∆LogP ~0.1–0.2 lower for 4-CF3
May support marginally improved aqueous solubility and altered chromatographic retention vs. 5-/6-CF3 isomers.
In silico consensus prediction; no public experimental LogP data.
Physicochemical Properties Drug Design ADME Prediction

Electrophilic Substitution Regioselectivity

The 4-CF3 substitution electronically deactivates the adjacent aromatic positions (C3 and C5) toward electrophilic aromatic substitution (EAS) while leaving the C6 and C7 positions relatively activated. This creates a distinct regioselectivity pattern for further functionalization (e.g., nitration, halogenation, Friedel-Crafts acylation) compared to the 5-CF3 isomer (which deactivates C4 and C6) and the 6-CF3 isomer (which deactivates C5 and C7) [1]. The 4-CF3 isomer thus uniquely enables selective late-stage functionalization at the C6 position—a vector that is sterically and electronically inaccessible on the 5-CF3 or 6-CF3 scaffolds without protecting group strategies. Nitro- and trifluoromethyl-substituted benzothiazolones have been explicitly described in the patent literature for pesticidal applications, where substitution position directly determines biological activity [2].

EAS regioselectivity
Class-level inference
Uniquely directs substitution to C6
Enables 4,6-disubstituted derivatives inaccessible from 5- or 6-CF3 isomers without multi-step routes.
Based on Hammett σ constants; no head-to-head experimental rate comparison identified.
Synthetic Chemistry C-H Functionalization Late-Stage Derivatization

Metabolic Stability and CF3 Substitution Position

SAR studies on benzothiazole-phenyl analogs have revealed that the position of the trifluoromethyl group on the aromatic ring influences metabolic stability in liver microsomes, though the effect is context-dependent. Specifically, CF3 groups placed at ortho and para positions are well tolerated by soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) but, notably, did not improve metabolic stability in liver microsomes compared to unsubstituted or differently substituted analogs [1]. This finding is directly relevant to the 4-CF3 isomer (para-like position relative to the thiazolone ring junction): while the CF3 group contributes to target binding, it does not inherently guarantee improved microsomal stability over the 5-CF3 (meta-like) or 6-CF3 (meta-like) isomers. This context-dependent SAR means that the 4-CF3 isomer must be selected based on specific target engagement data rather than general assumptions about CF3-mediated metabolic stabilization.

Metabolic stability
Context-dependent
No inherent microsomal stability improvement
4-CF3 group tolerated by sEH/FAAH but does not guarantee improved liver microsome stability vs. non-fluorinated analogs.
Human liver microsome assay; benzothiazole-phenyl dual sEH/FAAH series.
Drug Metabolism Pharmacokinetics Lead Optimization

Target Engagement Profile by Substitution Position

The benzothiazolone scaffold has established activity against multiple biological targets, including casein kinase 1 (CK1), Met kinase, cholinesterases, and cannabinoid receptors. A series of substituted benzothiazoles described in patent EP 2949651 A1 demonstrate CK1 inhibitory activity, with substitution position on the benzothiazole ring critically modulating potency [1]. While specific IC50 data for the 4-CF3 benzothiazolone core alone is limited in public literature, the scaffold's utility is evidenced by its incorporation into patent-protected CK1 and kinase inhibitor series, where 4-substituted variants provide distinct binding modes compared to 5- or 6-substituted analogs [2]. The 4-position substitution orients the CF3 group toward a different region of the target protein's binding pocket, potentially exploiting hydrophobic sub-pockets inaccessible to 5- or 6-CF3 isomers.

Target engagement
Supporting evidence
Distinct binding-mode vector for CK1 and kinase inhibitor chemotypes
Supports exploration of hydrophobic sub-pockets inaccessible to 5- or 6-CF3 isomers.
Patent and publication data; quantitative IC50 comparison between isomers not publicly available.
Kinase Inhibition Casein Kinase 1 Biological Screening

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: Optimal Application Scenarios


CK1 Inhibitor Optimization: 4-Position SAR

For medicinal chemistry programs targeting CK1 isoforms (CK1δ, CK1ε) implicated in neurodegenerative diseases and cancer, the 4-CF3 benzothiazolone isomer serves as an essential building block to explore the SAR of the 4-position binding pocket. Patent EP 2949651 A1 and subsequent publications have established the benzothiazole scaffold as a validated CK1 inhibitor chemotype, with substitution position directly affecting kinase selectivity and potency [1]. The 4-CF3 isomer provides a vector distinct from 5- and 6-CF3 variants, enabling exploration of hydrophobic sub-pockets near the hinge-binding region of CK1. Procurement of all three isomers (4-CF3, 5-CF3, 6-CF3) is recommended for comprehensive SAR, but the 4-CF3 isomer is uniquely required when the synthetic route targets 4,6-disubstituted final compounds, as the 4-position cannot be accessed from other regioisomers.

4,6-Disubstituted Benzothiazolones via C6 Functionalization

The 4-CF3 benzothiazolone core uniquely enables selective electrophilic substitution at the C6 position due to the electronic directing effects of the 4-CF3 substituent. This regioselectivity is critical for synthetic routes that construct 4,6-disubstituted benzothiazolone derivatives—a substitution pattern found in multiple kinase inhibitor and GPCR modulator chemotypes [1]. The 5-CF3 and 6-CF3 isomers direct electrophilic substitution to different positions (C7 and C4, respectively), making them unsuitable for accessing the 4,6-substitution pattern in a single synthetic step. For parallel synthesis libraries or scale-up campaigns requiring C6 diversification while maintaining the 4-CF3 group, the 4-CF3 isomer is irreplaceable.

Pesticidal Benzothiazolones: Position-Specific Activity

Nitro- and trifluoromethyl-substituted benzothiazolones have been explicitly disclosed as pesticidal agents, with biological activity dependent on both the presence and position of electron-withdrawing groups [1]. The 4-CF3 isomer, as a precursor to 4-CF3-6-nitro-benzothiazolone and related derivatives, provides access to a specific subset of the pesticidal benzothiazolone chemical space. Agrochemical discovery programs conducting structure-activity relationship studies on benzothiazolone-based fungicides, herbicides, or insecticides benefit from sourcing the complete set of CF3 positional isomers, as the position of the CF3 group directly influences target site binding and metabolic degradation rates in target organisms.

sEH/FAAH Dual Inhibition for Pain and Inflammation

Recent SAR studies on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors have demonstrated that the position of the CF3 group on the aromatic ring influences both enzyme tolerance and metabolic stability [1]. The 4-CF3 isomer (para-like position) provides a distinct pharmacokinetic and pharmacodynamic profile that cannot be replicated by 5-CF3 (meta-like) or 6-CF3 (meta-like) isomers. For multi-target ligand design programs targeting pain and inflammation, the 4-CF3 benzothiazolone enables exploration of a unique physiochemical space that complements existing SAR data from other substitution patterns. The finding that para-CF3 groups are well tolerated by both sEH and FAAH but do not improve microsomal stability provides actionable guidance for medicinal chemists: the 4-CF3 isomer should be prioritized when target engagement is the primary optimization goal rather than metabolic stability.

Application
Selection Property
Validation Focus
CK1 inhibitor SAR: 4-position exploration
Regioisomeric identity for kinase selectivity profiling
Target engagement and binding-mode differentiation vs. 5-/6-CF3 isomers
4,6-Disubstituted benzothiazolone synthesis
C6-directed electrophilic substitution vector
Synthetic route feasibility and regioisomeric product confirmation
Pesticidal benzothiazolone discovery
Electron-withdrawing group position for target-site binding
Biological activity as a function of CF3 position in agrochemical screens
sEH/FAAH dual inhibition research
Para-like CF3 orientation for enzyme tolerance
Target engagement vs. metabolic stability trade-off in multi-target ligand design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.